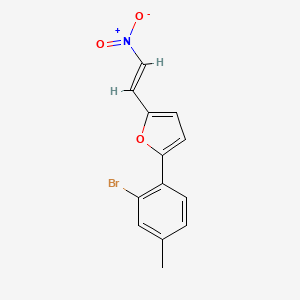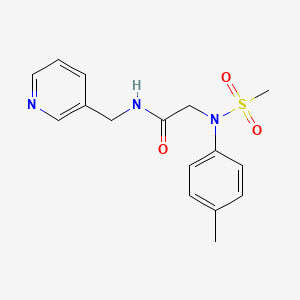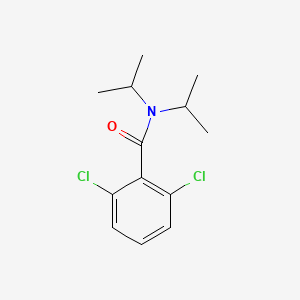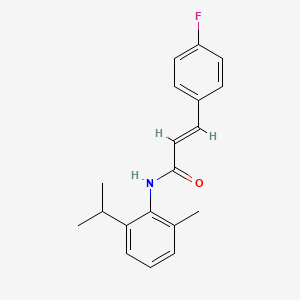
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as FUMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science.
Mechanism of Action
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide binds to the intracellular domain of VGSCs, specifically to the domain IV voltage sensor, which is responsible for the activation of the channel. This binding results in a stabilization of the voltage sensor in its resting state, preventing the channel from opening and reducing the influx of sodium ions into the cell. This mechanism of action is unique compared to other VGSC inhibitors, making 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide a valuable tool for studying the role of VGSCs in neuronal function.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have a selective effect on VGSCs, with little to no effect on other ion channels or receptors. This selectivity makes it a valuable tool for studying the specific role of VGSCs in various physiological processes. In addition, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have a long duration of action, making it a useful tool for studying the long-term effects of VGSC inhibition.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its selectivity for VGSCs, which allows for the specific study of these channels without interfering with other ion channels or receptors. Additionally, its long duration of action allows for the study of long-term effects of VGSC inhibition. However, one limitation of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its relatively low potency compared to other VGSC inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
For 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide research include the development of more potent derivatives and the investigation of its potential therapeutic applications in neurological disorders. In addition, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide may have potential applications in materials science due to its unique mechanism of action and selectivity for VGSCs. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in these fields.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a promising tool compound for studying the role of VGSCs in neuronal function and has potential applications in various fields including medicinal chemistry, neuroscience, and materials science. Its unique mechanism of action and selectivity for VGSCs make it a valuable tool for studying the specific role of these channels in physiological processes. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide and its derivatives in these fields.
Synthesis Methods
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be synthesized using a multi-step reaction involving the condensation of 4-fluorobenzaldehyde and 2-isopropyl-6-methylaniline, followed by the reaction with acryloyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to obtain high yields and purity of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide.
Scientific Research Applications
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been studied extensively for its potential use as a tool compound in neuroscience research. It has been shown to selectively inhibit the activity of voltage-gated sodium channels (VGSCs) in neurons, which are essential for the generation and propagation of action potentials. This inhibition results in a decrease in neuronal excitability and neurotransmitter release, making 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide a promising candidate for the treatment of various neurological disorders such as epilepsy, chronic pain, and migraine.
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13(2)17-6-4-5-14(3)19(17)21-18(22)12-9-15-7-10-16(20)11-8-15/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACSWQZLJKCGN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

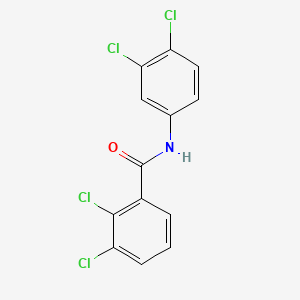
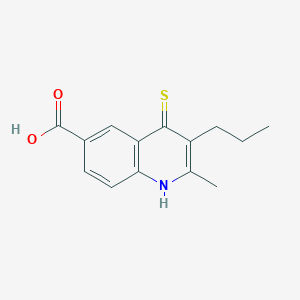
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
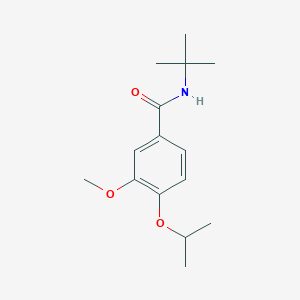
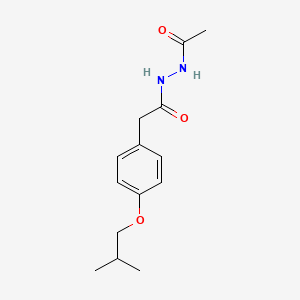
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

